1-(4-Methylphenyl)pentan-2-one chemical properties and structure
1-(4-Methylphenyl)pentan-2-one chemical properties and structure
An In-depth Technical Guide to 1-(4-Methylphenyl)pentan-2-one
Abstract
This technical guide provides a comprehensive overview of the chemical and structural properties of 1-(4-Methylphenyl)pentan-2-one. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's molecular identity, physicochemical characteristics, and spectroscopic signature. Furthermore, it outlines a detailed synthesis protocol, discusses its potential applications, particularly as a structural analogue in neurotransmitter reuptake inhibition, and provides essential safety and handling information. This guide serves as a foundational resource for laboratories engaged in medicinal chemistry and organic synthesis.
Chemical Identity and Molecular Structure
1-(4-Methylphenyl)pentan-2-one, also known as 4'-methylvalerophenone, is an aromatic ketone. Its structure is characterized by a pentan-2-one moiety attached to a p-tolyl (4-methylphenyl) group. This combination of an alkyl chain, a carbonyl group, and a substituted aromatic ring dictates its chemical behavior and physical properties.
The core structure consists of a benzene ring substituted with a methyl group and a pentan-2-one chain. The carbonyl group at the second position of the pentan chain is a key feature, influencing the molecule's reactivity and polarity.
| Identifier | Value |
| IUPAC Name | 1-(4-Methylphenyl)pentan-2-one |
| Synonyms | 4'-Methylvalerophenone, 4-Methyl-1-pentanoylbenzene |
| CAS Number | 1671-77-8 |
| Molecular Formula | C₁₂H₁₆O[1] |
| Molecular Weight | 176.25 g/mol [1] |
graph "1-(4-Methylphenyl)pentan-2-one" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; // Double bonds in ring C1 -- C2 [style=bold, len=1.5]; C3 -- C4 [style=bold, len=1.5]; C5 -- C6 [style=bold, len=1.5]; C1 -- C6; C2 -- C3; C4 -- C5; // Methyl group on C4 C_Me [pos="0,-2!", label="CH₃"]; C4 -- C_Me; // Pentan-2-one chain on C1 C_chain1 [pos="0,2!", label="CH₂"]; C1 -- C_chain1; C_chain2 [pos="0,3!", label="C"]; C_chain1 -- C_chain2; O_keto [pos="1,3!", label="O"]; C_chain2 -- O_keto [style=bold, len=1.5]; C_chain3 [pos="-1,3.5!", label="CH₂"]; C_chain2 -- C_chain3; C_chain4 [pos="-1,4.5!", label="CH₂"]; C_chain3 -- C_chain4; C_chain5 [pos="-1,5.5!", label="CH₃"]; C_chain4 -- C_chain5;
}
Caption: Chemical structure of 1-(4-Methylphenyl)pentan-2-one.
Physicochemical Properties
The physical and chemical properties of 1-(4-Methylphenyl)pentan-2-one are tabulated below. These properties are essential for its handling, purification, and use in various experimental setups. The compound is a colorless to slightly yellow oily liquid at room temperature.[2] It is characterized by a sweet, woody, and spicy odor.[2][3]
| Property | Value | Source |
| Appearance | Colorless to light yellow, oily liquid | [2][3] |
| Boiling Point | 266.7 ± 9.0 °C at 760 mmHg | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 121.8 ± 8.8 °C | [4] |
| Refractive Index | 1.501 | [4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [2] |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for the identification and characterization of 1-(4-Methylphenyl)pentan-2-one.
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Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available, providing a fragmentation pattern that can be used for its identification.[1]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹.[5]
Synthesis and Reactivity
A general and representative method for the synthesis of similar aromatic ketones involves the partial alkylation of acid chlorides.[6]
Experimental Protocol: Synthesis of an Aromatic Ketone
This protocol describes a general procedure for the synthesis of 1-phenylpentanone from benzoyl chloride, which can be adapted for the synthesis of 1-(4-Methylphenyl)pentan-2-one using 4-methylbenzoyl chloride as a starting material.[6]
Materials:
-
Morpholine
-
Diisobutylaluminium hydride (DIBALH) in hexane
-
4-Methylbenzoyl chloride
-
n-Butyllithium (n-BuLi) in hexane
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 N Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
A dry, argon-flushed flask equipped with a magnetic stirring bar is charged with morpholine and anhydrous THF.
-
The flask is cooled to 0 °C, and DIBALH is added dropwise. The mixture is stirred for 3 hours at this temperature.
-
4-Methylbenzoyl chloride is then added slowly to the reaction mixture and stirred for 10 minutes.
-
Following this, n-BuLi is added, and the mixture is stirred for another 10 minutes.
-
The reaction is quenched by the addition of 1 N HCl.
-
The product is extracted with diethyl ether.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the final product.
Caption: Workflow for the synthesis of 1-(4-Methylphenyl)pentan-2-one.
Applications and Research Interest
While specific applications for 1-(4-Methylphenyl)pentan-2-one are not extensively documented, its structural analogues have garnered significant interest in the field of drug discovery. Analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, such as pyrovalerone, are potent inhibitors of dopamine and norepinephrine transporters.[7][8] These compounds have been investigated for their potential in developing medications for conditions like cocaine abuse.[8][9]
The research into these analogues has shown that they can selectively inhibit dopamine and norepinephrine reuptake with minimal effect on serotonin trafficking.[8][9] The S-isomer of the lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was found to be the most biologically active enantiomer.[9] This highlights the potential for 1-(4-Methylphenyl)pentan-2-one to serve as a scaffold or intermediate in the synthesis of novel psychoactive compounds and therapeutic agents targeting monoamine transporters.
Safety and Handling
Based on information for a similar compound, 1-(4-Methylphenyl)propan-2-one, this class of chemicals should be handled with care.[10] It may cause skin and serious eye irritation, as well as respiratory irritation.[10] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety glasses and gloves. The compound should be used in a well-ventilated area.
References
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
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PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. PubChem. Retrieved from [Link]
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FooDB. (2015). Showing Compound 4-Methyl-1-phenyl-2-pentanone (FDB008186). FooDB. Retrieved from [Link]
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Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. Retrieved from [Link]
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Synerzine. (2018). 4-Methyl-1-phenyl-2-pentanone. Synerzine. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-1-phenyl-2-pentanone. PubChem. Retrieved from [Link]
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Siczek, M., Siczek, M., Szpot, P., & Zawadzki, M. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Ethylheptedrone). MDPI. Retrieved from [Link]
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Chemsrc. (n.d.). 1-p-Tolyl-pentan-1-one. Chemsrc. Retrieved from [Link]
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ResearchGate. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. ResearchGate. Retrieved from [Link]
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ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
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NIST. (n.d.). 1-Pentanone, 1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. MDPI. Retrieved from [Link]
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